molecular formula C19H16ClNO3S B3036322 3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol CAS No. 339103-48-9

3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol

Cat. No. B3036322
CAS RN: 339103-48-9
M. Wt: 373.9 g/mol
InChI Key: ONIRYIOVOGBHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves introducing a sulfonyl group and a chlorobenzyl group onto a pyridinol scaffold. Specific synthetic routes may vary, but electrophilic aromatic substitution reactions are commonly employed . For example, one possible synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyridine derivative.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research on compounds based on similar structures demonstrates applications in antimicrobial activities. For instance, a study by El‐Emary, Al-muaikel, and Moustafa (2002) explores the synthesis of new heterocycles with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Structural Characterization of Metal Complexes

  • A study by Sousa et al. (2001) investigates the structural characterization of metal complexes containing similar chemical structures. These complexes have potential applications in various fields including catalysis and materials science (Sousa et al., 2001).

Synthesis and X-Ray Crystal Structure Analysis

  • The synthesis and structural analysis of pyridinol derivatives, as demonstrated in research by Shen et al. (2014), shows applications in the field of molecular design and materials science (Shen et al., 2014).

Development of Ionic Liquids for Catalysis

  • Moosavi‐Zare et al. (2013) researched the development of novel ionic liquids using pyridinol derivatives for catalysis applications. This research indicates the potential utility of such compounds in industrial chemical processes (Moosavi‐Zare et al., 2013).

Synthesis of Novel Compounds for Cytotoxic Activity

  • Stolarczyk et al. (2018) explored the synthesis of novel pyrimidine derivatives with potential cytotoxic activities, indicating applications in pharmaceutical research and drug development (Stolarczyk et al., 2018).

Optical Properties of Pyridinium Compounds

  • Research by Antony et al. (2019) on the synthesis and optical analysis of pyridinium compounds suggests applications in the development of new materials with specific optical properties (Antony et al., 2019).

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6-phenyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c1-13-11-17(15-5-3-2-4-6-15)21-19(22)18(13)25(23,24)12-14-7-9-16(20)10-8-14/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIRYIOVOGBHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
Reactant of Route 3
3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
Reactant of Route 5
Reactant of Route 5
3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol
Reactant of Route 6
Reactant of Route 6
3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.